N-(4-ethylphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide
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Description
N-(4-ethylphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide, also known as ET-1, is a synthetic compound that has been extensively studied in scientific research. This molecule belongs to the benzofuran class of compounds and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research in the field of organic synthesis has led to the development of various methods for constructing complex molecules, which are crucial for studying biological systems and developing pharmaceuticals. For instance, the work by Stauss et al. (1972) on the 1,3-dipolar cycloaddition reactions demonstrates the synthesis of complex esters and acids, which are foundational techniques that could be applied to the synthesis of compounds like N-(4-ethylphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide (Stauss, Härter, Neuenschwander, & Schindler, 1972). Such methodologies enable the creation of diverse molecular frameworks that serve as key intermediates in pharmaceutical research.
Antimicrobial and Anticancer Activity
The exploration of novel molecules for their biological activities is a critical aspect of medicinal chemistry. For example, the synthesis of novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents, as discussed by Incerti et al. (2017), showcases the potential of heterocyclic compounds in addressing antibiotic resistance (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017). Similarly, the study on the synthesis and characterization of benzodifuranyl derivatives by Abu‐Hashem et al. (2020) highlights the anti-inflammatory and analgesic properties of such compounds, which could guide the development of new therapeutics for chronic pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Docking Studies and Mechanistic Insights
Computational studies, including docking simulations, provide insights into the interaction of molecules with biological targets. The work by Spoorthy et al. (2021) on the synthesis, characterization, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates exemplifies how docking studies can elucidate the mode of action of new compounds at the molecular level (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
properties
IUPAC Name |
N-(4-ethylphenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-2-15-9-11-16(12-10-15)24-23(27)22-21(18-7-3-4-8-19(18)28-22)25-20(26)14-17-6-5-13-29-17/h3-13H,2,14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZKNZWTVZAFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide |
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